Home > Products > Screening Compounds P24831 > N-methyl-N-[[3-(2-methylpropyl)-2-(oxolan-2-ylmethylsulfonyl)imidazol-4-yl]methyl]oxan-4-amine
N-methyl-N-[[3-(2-methylpropyl)-2-(oxolan-2-ylmethylsulfonyl)imidazol-4-yl]methyl]oxan-4-amine -

N-methyl-N-[[3-(2-methylpropyl)-2-(oxolan-2-ylmethylsulfonyl)imidazol-4-yl]methyl]oxan-4-amine

Catalog Number: EVT-6183324
CAS Number:
Molecular Formula: C19H33N3O4S
Molecular Weight: 399.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-Ethyl-5-{5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (EPPA-1)

Compound Description: EPPA-1 is a novel third-generation phosphodiesterase 4 (PDE4) inhibitor []. It exhibits potent anti-inflammatory activity in vitro and in vivo, showing efficacy against lipopolysaccharide (LPS)-induced tumor necrosis factor-α production and pulmonary neutrophilia []. Importantly, EPPA-1 demonstrates a significantly improved therapeutic index compared to first and second-generation PDE4 inhibitors, exhibiting reduced emetogenicity in preclinical models [].

4-[5-Fluoro-3-[4-(2-methyl-1H-imidazol-1-yl)benzyloxy]phenyl]-3,4,5,6-tetrahydro-2H-pyran-4-carboxamide (CJ-13,454)

Compound Description: CJ-13,454 is an orally active inhibitor of 5-lipoxygenase (5-LO), showing significant potency in preclinical studies []. Developed through structural modifications of an earlier compound (CJ-12,918), CJ-13,454 exhibits improved pharmacokinetic properties, including enhanced metabolic stability and bioavailability []. Additionally, CJ-13,454 demonstrates a better toxicological profile, lacking the cataract formation observed with its predecessor [].

4-(3-(4-(2-Methyl-1H-imidazol-1-yl)phenylthio)phenyl)-tetrahydro-2H-pyran-4-carboxamide (CJ-13,610)

Compound Description: CJ-13,610 is another orally active 5-LO inhibitor that advanced to clinical studies []. Its development involved optimizing inhibitory potency, pharmacokinetics, and safety profile within the imidazole 5-LO inhibitor class []. CJ-13,610 demonstrates no observable ocular toxicity, unlike some earlier analogs [].

N-(2,4-Dimethylphenyl)-N-isobutyl-2-oxo-1-[(tetrahydro-2H-pyran-4-yl)methyl]-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide (CD12681)

Compound Description: CD12681 acts as a potent inverse agonist of the retinoic acid receptor-related orphan receptor RORγ []. It demonstrates in vivo activity in an IL-23-induced mouse skin inflammation model, suggesting its potential as a topical treatment for skin diseases like psoriasis [].

5-(5-((2,4-Dimethylthiazol-5-yl)methyl)-1,3,4-oxadiazol-2-yl)-1-ethyl-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (GSK356278)

Compound Description: GSK356278 is a potent, selective, and brain-penetrant PDE4 inhibitor with a superior therapeutic index compared to earlier compounds like rolipram and roflumilast []. Preclinical studies demonstrate its anxiolytic and cognition-enhancing effects without inducing significant side effects [].

Properties

Product Name

N-methyl-N-[[3-(2-methylpropyl)-2-(oxolan-2-ylmethylsulfonyl)imidazol-4-yl]methyl]oxan-4-amine

IUPAC Name

N-methyl-N-[[3-(2-methylpropyl)-2-(oxolan-2-ylmethylsulfonyl)imidazol-4-yl]methyl]oxan-4-amine

Molecular Formula

C19H33N3O4S

Molecular Weight

399.6 g/mol

InChI

InChI=1S/C19H33N3O4S/c1-15(2)12-22-17(13-21(3)16-6-9-25-10-7-16)11-20-19(22)27(23,24)14-18-5-4-8-26-18/h11,15-16,18H,4-10,12-14H2,1-3H3

InChI Key

XEGYMZXFEUTEDL-UHFFFAOYSA-N

SMILES

CC(C)CN1C(=CN=C1S(=O)(=O)CC2CCCO2)CN(C)C3CCOCC3

Canonical SMILES

CC(C)CN1C(=CN=C1S(=O)(=O)CC2CCCO2)CN(C)C3CCOCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.